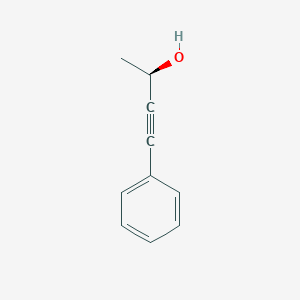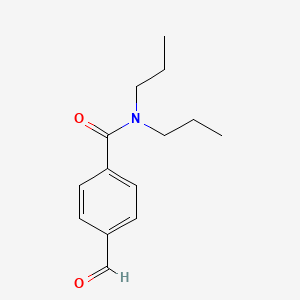
4-Formyl-N,N-dipropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-N,N-dipropylbenzamide is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is characterized by a benzamide structure with a formyl group at the para position and two propyl groups attached to the nitrogen atom. This compound is typically a pale yellow to colorless oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N,N-dipropylbenzamide can be achieved through the N-formylation of primary aromatic amines. One efficient method involves using a solid acid magnetic nanocatalyst under mild reaction conditions . The reaction typically involves the use of formic acid or formic acid derivatives as the formylating agent. The catalyst can be recovered and reused multiple times without significant loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 4-Carboxy-N,N-dipropylbenzamide.
Reduction: 4-Hydroxymethyl-N,N-dipropylbenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-Formyl-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The propyl groups may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-N,N-dimethylbenzamide
- 4-Formyl-N,N-diethylbenzamide
- 4-Formyl-N,N-dibutylbenzamide
Uniqueness
4-Formyl-N,N-dipropylbenzamide is unique due to the presence of propyl groups, which can influence its chemical reactivity and biological activity. The propyl groups may provide a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and bioavailability compared to its dimethyl or diethyl counterparts .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-formyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-3-9-15(10-4-2)14(17)13-7-5-12(11-16)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
HYMRMNYAPYAECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


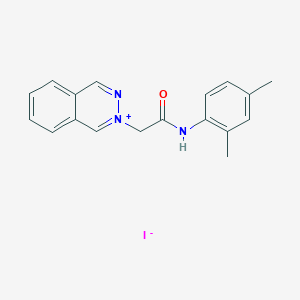
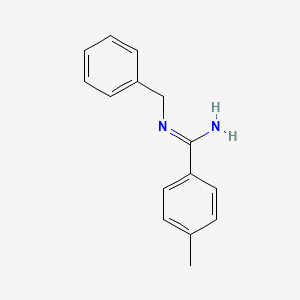
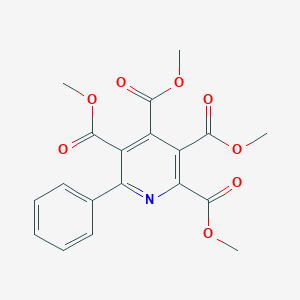
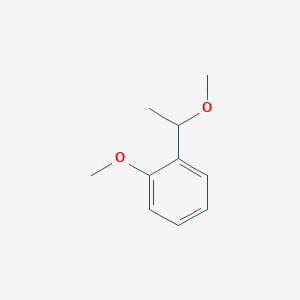

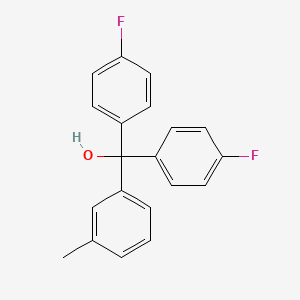
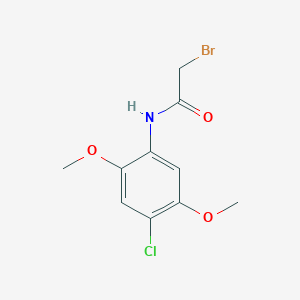
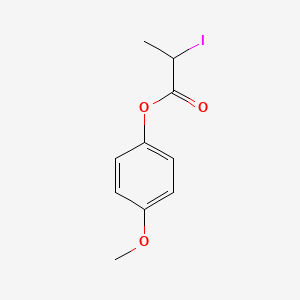
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)

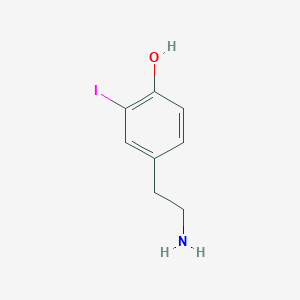
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)

